

Core Intermediate Profile: 2-Chloro-4-fluoroanisole

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Compound of Interest

Compound Name: 2-Chloro-4-fluoroanisole

Cat. No.: B1586196

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Abstract

2-Chloro-4-fluoroanisole (CAS No. 2267-25-6) is a halogenated aromatic compound that has emerged as a strategically important intermediate in the synthesis of high-value molecules, particularly within the pharmaceutical and agrochemical sectors.^[1] Its unique substitution pattern—featuring a chloro, a fluoro, and a methoxy group—provides a versatile platform for a range of orthogonal chemical transformations. The chlorine atom serves as a reliable handle for palladium-catalyzed cross-coupling reactions, the fluorine atom influences the electronic properties of the ring, and the methoxy group can direct electrophilic aromatic substitution and be a precursor to a phenol. This guide provides an in-depth analysis of the physicochemical properties, synthesis, chemical reactivity, and applications of **2-Chloro-4-fluoroanisole**, offering field-proven insights and detailed protocols for its effective utilization in complex molecule synthesis.

Physicochemical and Safety Profile

A thorough understanding of a chemical intermediate's properties is fundamental to its effective and safe application in synthesis.

Chemical Identity and Properties

2-Chloro-4-fluoroanisole is a colorless to light yellow liquid under standard conditions.^{[1][2]} Its key properties are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	2267-25-6	[1] [3] [4]
Molecular Formula	C ₇ H ₆ ClFO	[1] [4]
Molecular Weight	160.57 g/mol	[1] [3] [4]
IUPAC Name	2-chloro-4-fluoro-1-methoxybenzene	[4]
Boiling Point	197-200 °C	[3] [5]
Density	1.29 g/mL at 25 °C	[3] [5]
Refractive Index (n _{20/D})	1.519	[3] [5]
Flash Point	76.67 °C (170.0 °F) - closed cup	[3] [5]
SMILES	COc1ccc(F)cc1Cl	[3] [5]
InChIKey	RKCGJVGMRPKPNEY-UHFFFAOYSA-N	[3] [4] [5]

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```

Caption: Structure of **2-Chloro-4-fluoroanisole**.

Safety and Handling

As with any halogenated aromatic compound, proper safety protocols are mandatory. The Globally Harmonized System (GHS) classifications highlight the primary hazards.

Hazard Class	GHS Code	Description	Source(s)
Skin Corrosion/Irritation	H315	Causes skin irritation	[3][4][6]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[3][4][6]
Specific Target Organ Toxicity	H335	May cause respiratory irritation	[3][4][6]

Personal Protective Equipment (PPE):

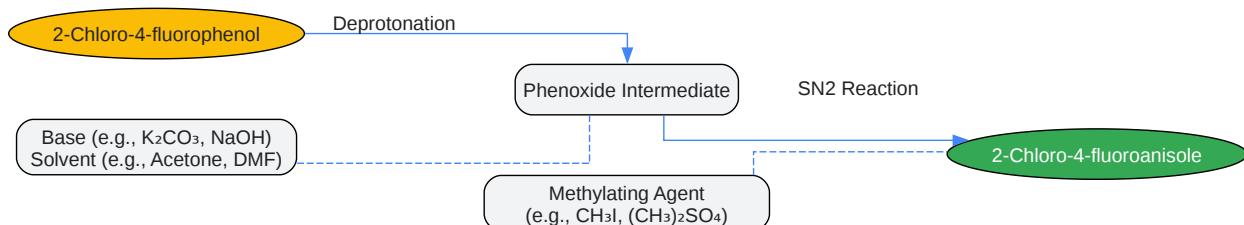
- Eye/Face Protection: Chemical safety goggles or face shield.[3][7]
- Hand Protection: Compatible chemical-resistant gloves.[3][7]
- Respiratory Protection: Use a respirator with an appropriate filter (e.g., type ABEK (EN14387)) if ventilation is inadequate.[3]
- Skin and Body Protection: Lab coat and appropriate protective clothing.[7]

Storage and Incompatibility:

- Store in a cool, well-ventilated place in tightly closed containers.[7]
- Keep away from heat, sparks, and open flames.[7]
- Incompatible with strong oxidizing agents.[7]

Synthesis of the Intermediate

While **2-Chloro-4-fluoroanisole** is commercially available, understanding its synthesis from common precursors is valuable for process development and cost analysis. A prevalent method is the Williamson ether synthesis starting from the corresponding phenol.



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Caption: Williamson Ether Synthesis of **2-Chloro-4-fluoroanisole**.

Protocol: Williamson Ether Synthesis

This protocol describes a general, robust procedure for the methylation of 2-chloro-4-fluorophenol.

Materials:

- 2-Chloro-4-fluorophenol (1.0 eq)
- Potassium carbonate (K_2CO_3), anhydrous (1.5 eq)
- Iodomethane (CH_3I) (1.2 eq)
- Acetone or N,N-Dimethylformamide (DMF), anhydrous
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

- Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
- Reagent Addition: Charge the flask with 2-chloro-4-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a suitable volume of anhydrous acetone to create a stirrable slurry.
- Methylation: Add iodomethane (1.2 eq) to the mixture.
- Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting phenol is consumed.
- Work-up:
 - Cool the mixture to room temperature and filter to remove the inorganic salts (K_2CO_3 and KI).
 - Wash the filter cake with a small amount of acetone.
 - Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
- Purification:
 - Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane.
 - Wash the organic layer sequentially with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo.
 - The resulting crude product can be purified further by vacuum distillation or column chromatography if necessary.

Causality Insights:

- Base Choice: Anhydrous K_2CO_3 is a mild and effective base for deprotonating the phenol. Its heterogeneity in acetone drives the reaction forward as the soluble phenoxide is formed.

Stronger bases like NaOH could be used but may require different solvent systems.

- Solvent Choice: Acetone is a good choice due to its appropriate boiling point for the reaction and its ability to dissolve the reactants while allowing for easy removal post-reaction. DMF can be used to accelerate the reaction but is harder to remove.
- Methylating Agent: Iodomethane is highly reactive for this S_N2 reaction. Dimethyl sulfate is a cheaper alternative but is more toxic.

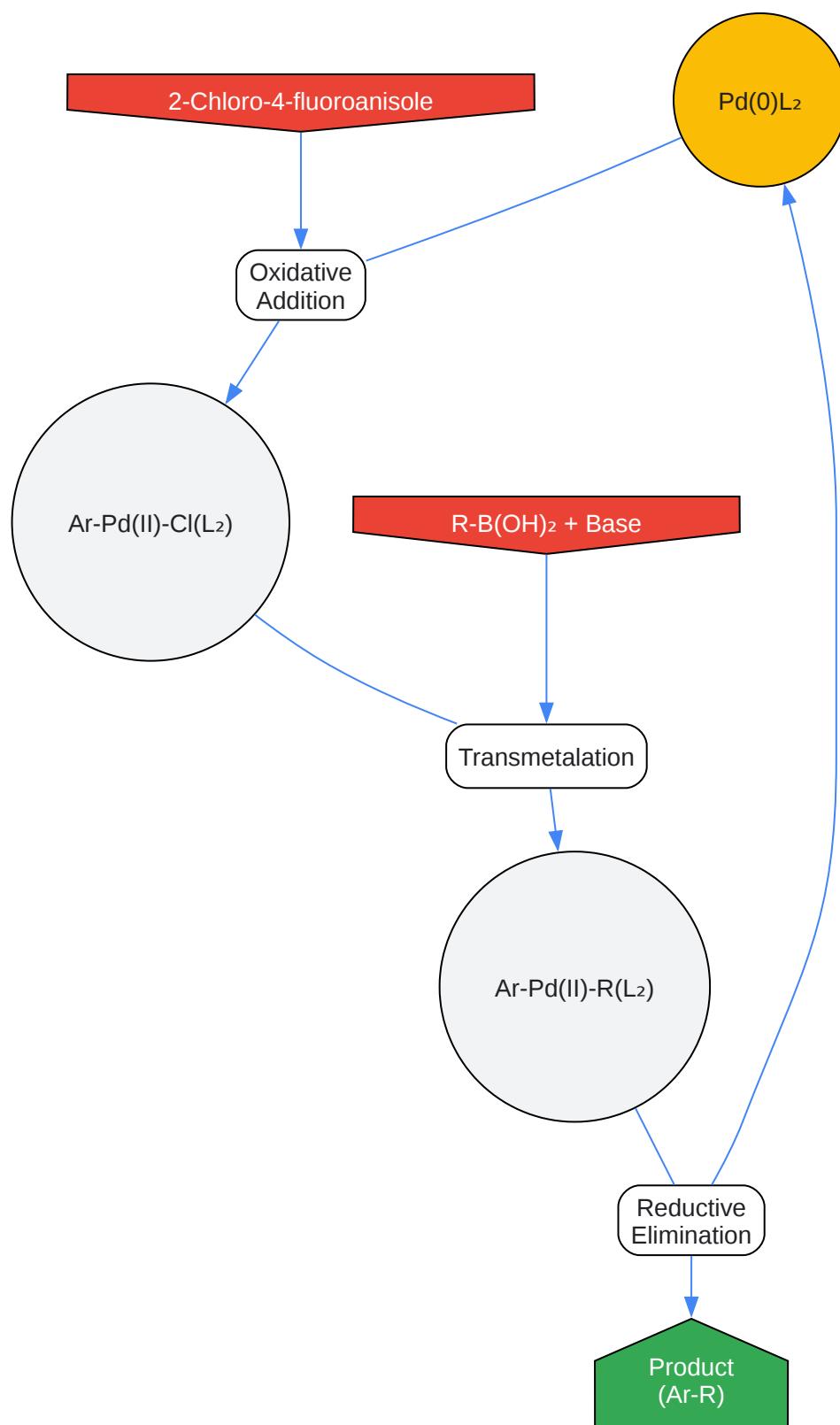
Core Reactivity and Key Transformations

The synthetic utility of **2-Chloro-4-fluoroanisole** stems from the distinct reactivity of its substituent groups, enabling selective transformations at different positions on the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond is the primary site for palladium-catalyzed cross-coupling, a cornerstone of modern organic synthesis for forming C-C and C-N bonds.^{[8][9]} The C-F bond is significantly stronger and generally unreactive under these conditions, providing excellent chemoselectivity.^[8]

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are common motifs in pharmaceuticals.^{[10][11]}



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Caption: Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.

Protocol: Suzuki-Miyaura Coupling

- Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the arylboronic acid (1.2 eq), a base such as potassium carbonate (K_2CO_3 , 2.0 eq) or cesium carbonate (Cs_2CO_3 , 2.0 eq), the palladium catalyst (e.g., $Pd(PPh_3)_4$, 1-5 mol%), and a suitable ligand if required.
- Reagent Addition: Add **2-Chloro-4-fluoroanisole** (1.0 eq) followed by a degassed solvent mixture, typically toluene/water or dioxane/water.
- Reaction: Heat the mixture to 80-100 °C and stir vigorously for 8-24 hours, monitoring by TLC or GC-MS.
- Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na_2SO_4 , filter, and concentrate.
- Purification: Purify the crude product by column chromatography on silica gel.

Causality Insights:

- Catalyst System: Modern catalyst systems often use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which facilitate the oxidative addition of the less reactive aryl chloride to the $Pd(0)$ center.^[8]
- Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.^[12]

This reaction is indispensable for synthesizing aryl amines, which are prevalent in active pharmaceutical ingredients (APIs).^{[9][13]}

Protocol: Buchwald-Hartwig Amination

- Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., $Pd_2(dbu)_3$, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaO^tBu , 1.4 eq).^[14]
- Reagent Addition: Add the amine (1.2 eq), **2-Chloro-4-fluoroanisole** (1.0 eq), and an anhydrous solvent such as toluene or dioxane.

- Reaction: Seal the vial and heat the mixture to 90-110 °C for 12-24 hours.
- Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate.
- Purification: Purify the residue by column chromatography.

Causality Insights:

- Ligand Choice: The choice of ligand is critical and depends on the amine. Bidentate ligands like BINAP or Xantphos are often effective.[\[9\]](#)[\[14\]](#) Sterically hindered ligands can promote the reductive elimination step to release the product.
- Base: A strong, sterically hindered base like NaO^tBu is required to deprotonate the amine without competing as a nucleophile.

Grignard Reagent Formation

The chloro substituent can be converted into a Grignard reagent, transforming the electrophilic carbon into a potent nucleophile for reaction with various electrophiles.

Protocol: Grignard Reagent Formation and Reaction

- Preparation: Place magnesium turnings (1.5 eq) in an oven-dried, three-necked flask under a strict inert atmosphere. Add a small crystal of iodine to activate the magnesium surface.[\[15\]](#)
- Initiation: Add a small amount of a solution of **2-Chloro-4-fluoroanisole** (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium. Gentle heating may be required to initiate the reaction, indicated by bubble formation and a color change.[\[15\]](#)
- Formation: Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After addition, continue stirring for 1-2 hours to ensure complete formation of the Grignard reagent.
- Reaction with Electrophile: Cool the Grignard solution to 0 °C. Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or CO₂) in anhydrous THF dropwise.

- Quenching and Work-up: After the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[\[15\]](#) Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate), combine the organic layers, wash with brine, dry, and concentrate.
- Purification: Purify via column chromatography or distillation.

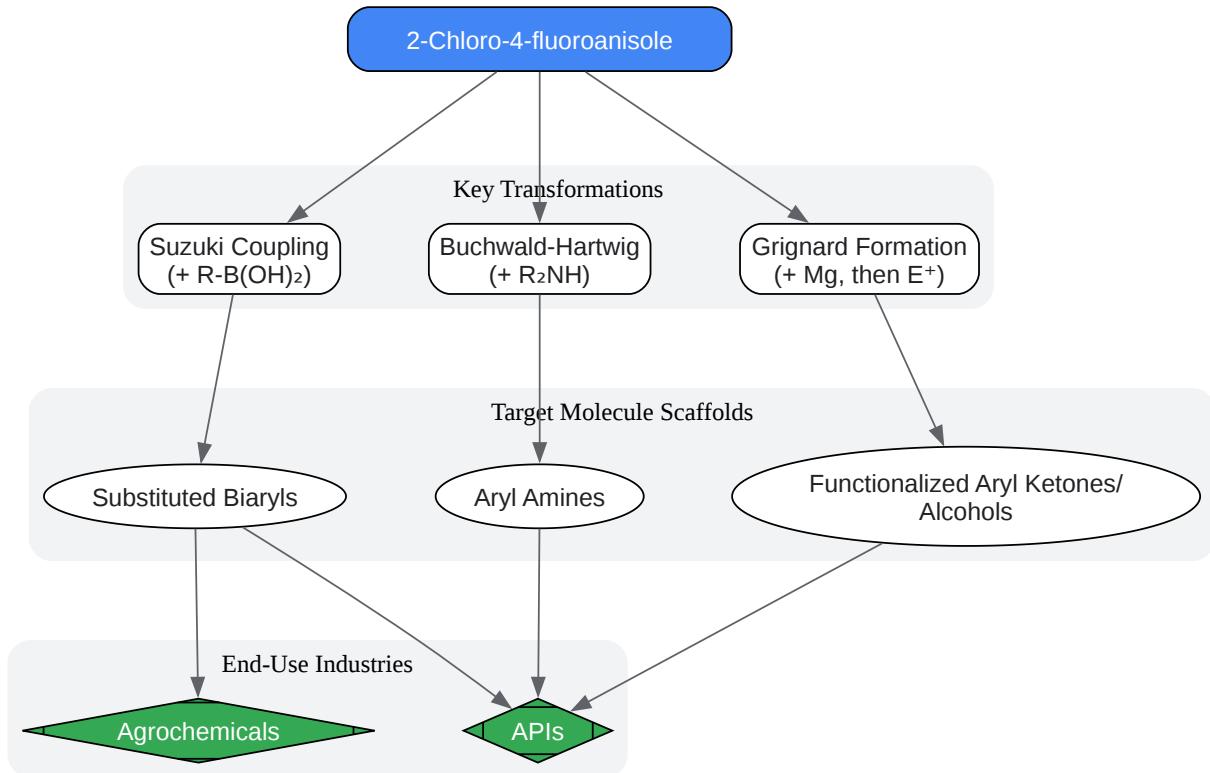
Causality Insights:

- Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources like water, which will quench the reagent immediately. All glassware must be oven-dried and solvents must be anhydrous.[\[15\]](#)
- Activation: Iodine is used to etch the passivating oxide layer on the magnesium turnings, exposing fresh metal to initiate the reaction.

Applications in Advanced Synthesis

The true value of **2-Chloro-4-fluoroanisole** is realized when these fundamental reactions are applied to the construction of complex, biologically active molecules. It serves as a key building block for both APIs and agrochemicals.[\[1\]](#)[\[16\]](#)

- Pharmaceutical Development: The biaryl and aryl-amine structures readily accessible from this intermediate are core components of many drugs, including kinase inhibitors, CNS agents, and anti-inflammatory drugs.[\[1\]](#)[\[17\]](#)[\[18\]](#) The fluorine atom is often incorporated to enhance metabolic stability or binding affinity.
- Agrochemicals: In crop protection, this intermediate is used to synthesize advanced herbicides and fungicides.[\[1\]](#) The specific halogenation pattern can be fine-tuned to achieve desired efficacy and environmental profiles.



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Caption: Synthetic pathways from **2-Chloro-4-fluoroanisole** to key scaffolds.

Conclusion

2-Chloro-4-fluoroanisole is a powerful and versatile chemical intermediate whose value lies in its predictable and chemoselective reactivity. The ability to perform robust palladium-catalyzed cross-coupling reactions at the C-Cl bond, while leveraging the electronic influence of the fluoro and methoxy groups, provides synthetic chemists with a reliable tool for accessing complex molecular architectures. By understanding the causality behind the detailed protocols for its key

transformations, researchers in drug discovery and process development can effectively integrate this building block into their synthetic strategies, accelerating the path to novel pharmaceuticals and agrochemicals.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chloro-4-fluoroanisole | 2267-25-6 | TCI AMERICA [tcichemicals.com]
- 3. 2-Chloro-4-fluoroanisole 97 2267-25-6 [sigmaaldrich.com]
- 4. 2-Chloro-4-fluoroanisole | C7H6ClFO | CID 2773580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-4-fluoroanisole 97 2267-25-6 [sigmaaldrich.com]
- 6. 2-Chloro-4-fluoroanisole SDS - Preuzmite i preplatite se na ažuriranja [sdsmanager.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. research.rug.nl [research.rug.nl]
- 14. Buchwald Hartwig Coupling [commonorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. mlunias.com [mlunias.com]
- 17. mdpi.com [mdpi.com]
- 18. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

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